Cassipourol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H38O |
|---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
(E)-3,7-dimethyl-9-[(1S,6S)-2,2,6-trimethylcyclohexyl]non-2-en-1-ol |
InChI |
InChI=1S/C20H38O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h13,16,18-19,21H,6-12,14-15H2,1-5H3/b17-13+/t16?,18-,19-/m0/s1 |
InChI Key |
UDNYCQANCWSNDB-MBNCDAFSSA-N |
Isomeric SMILES |
C[C@H]1CCCC([C@H]1CCC(C)CCC/C(=C/CO)/C)(C)C |
Canonical SMILES |
CC1CCCC(C1CCC(C)CCCC(=CCO)C)(C)C |
Synonyms |
cassipourol |
Origin of Product |
United States |
Occurrence, Phytochemistry, and Isolation of Cassipourol from Botanical Sources
Distribution of Cassipourol Across Various Plant Genera and Species
The genus Cassipourea is a significant source of this compound. Bioassay-directed fractionation of ethanol (B145695) extracts from the roots and leaves of Cassipourea madagascariensis led to the isolation of this compound, along with a related new terpenoid, cassipouryl acetate (B1210297). The isolation process involved chromatography over MCI gel, followed by reversed-phase preparative TLC and HPLC.
In a broader phytochemical comparison of three other species within this genus, Cassipourea flanaganii , Cassipourea malosana , and Cassipourea gummiflua , this compound was tentatively identified through Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis in the negative mode. This analysis of the methanolic extracts of the bark of these species revealed a variety of chemical classes, including fatty acids, steroids, di- and tri-terpenoids, flavonoids, and phenolic acids.
| Plant Species | Part Used | Extraction Method | Analytical/Isolation Method | Other Identified Compounds |
| Cassipourea madagascariensis | Roots and Leaves | Ethanol extraction | Bioassay-directed fractionation, MCI gel chromatography, reversed-phase preparative TLC, HPLC | Cassipouryl acetate, 3β,30-dihydroxylup-20(29)-ene, 30-hydroxylup-20(29)-ene-3-one, combretol |
| Cassipourea flanaganii | Bark | Methanol extraction | LC-MS/MS | Fatty acids, steroids, other di- and tri-terpenoids, flavonoids, phenolic acids |
| Cassipourea malosana | Bark | Methanol extraction | LC-MS/MS | Fatty acids, steroids, other di- and tri-terpenoids, flavonoids, phenolic acids |
| Cassipourea gummiflua | Bark | Methanol extraction | LC-MS/MS | Fatty acids, steroids, other di- and tri-terpenoids, flavonoids, phenolic acids |
Within the genus Croton, this compound has been isolated from Croton funckianus . The isolation was achieved through bioassay-guided fractionation of the petroleum ether soluble portion of an ethanolic extract of senescent leaves. The structure of the isolated this compound was confirmed using 1D and 2D NMR spectroscopy.
| Plant Species | Part Used | Extraction Method | Isolation Method |
| Croton funckianus | Senescent Leaves | Ethanolic extraction, partitioned with petroleum ether | Bioassay-guided fractionation |
Research on Dacrycarpus imbricatus has led to the isolation of this compound from its twigs and leaves. In addition to this compound, a new diterpene, cassipouryl hexadecanoate (B85987), was also identified. The structures of these compounds were elucidated using 1D and 2D NMR spectroscopic data.
| Plant Species | Part Used | Isolation Method | Other Identified Compounds |
| Dacrycarpus imbricatus | Twigs and Leaves | Not specified in detail | Cassipouryl hexadecanoate and four other terpenes |
The phytochemical investigation of Euphorbia lunulata Bunge has revealed the presence of this compound among other diterpenoids. It is listed as one of the chemical constituents isolated from this plant species.
| Plant Species | Part Used | Key Finding |
| Euphorbia lunulata Bunge | Whole plant | This compound isolated as one of the diterpenoid constituents. |
A phytochemical study of Piper boehmeriifolium has reported the presence of this compound. It was identified as one of three terpenoids found in this plant, alongside two lignans and a phenylpropanoid.
| Plant Species | Part Used | Other Identified Terpenoids |
| Piper boehmeriifolium | Not specified in detail | (−)-loliolide, (+)-vomifoliol |
In the genus Platostoma, this compound has been isolated from Platostoma rotundifolium . Bio-guided fractionation of the ethyl acetate extract of the aerial parts of this plant led to the identification of this compound, along with β-sitosterol and α-amyrin.
| Plant Species | Part Used | Extraction Method | Isolation Method | Other Identified Compounds |
| Platostoma rotundifolium | Aerial Parts | Ethyl acetate extraction | Bio-guided fractionation | β-sitosterol, α-amyrin |
Syzygium Species (e.g., S. fluviatile)
This compound, a monocyclic diterpenoid, has been identified within the plant kingdom, notably in the genus Syzygium. A key botanical source for this compound is Syzygium fluviatile (Hemsl.) Merr. & L.M. Perry, a flowering plant belonging to the Myrtaceae family. acgpubs.orgefloras.org Phytochemical investigation of the twigs and leaves of S. fluviatile led to the isolation of this compound. acgpubs.org This discovery marked the first instance of diterpenoids being reported from the Syzygium genus, expanding the known phytochemical profile of this large and medicinally significant group of plants. acgpubs.orgsemanticscholar.org
In the specific study, this compound was isolated alongside a new derivative, cassipouryl formate (B1220265), and other known diterpenoids and sesquiterpenoids. acgpubs.org The structural elucidation of these compounds was accomplished through various spectroscopic methods, with the known compounds, including this compound, being identified by comparing their NMR and MS data with previously reported values. acgpubs.org
Extraction and Fractionation Methodologies for this compound Isolation
The isolation of pure chemical agents like this compound from complex botanical extracts is a systematic process involving extraction followed by advanced separation techniques. Methodologies such as bioassay-guided fractionation and various forms of chromatography are central to this endeavor.
Bioassay-Guided Fractionation Strategies
Bioassay-guided fractionation is a pivotal strategy used to isolate bioactive natural products. researchgate.netnih.gov This approach involves a step-by-step separation of a crude extract into progressively simpler fractions. researchgate.net Each fraction is then evaluated for a specific biological activity, such as cytotoxic, antifungal, or antioxidant effects. mdpi.commdpi.com The most active fractions are selected for further separation, and the process is repeated until a pure, active compound is isolated. nih.govnih.gov
This methodology ensures that the chemical separation is targeted toward isolating the compounds responsible for the observed biological activity, making the discovery process more efficient. nih.gov While the initial isolation of this compound from Syzygium fluviatile was part of a broader phytochemical screening, related compounds isolated in the same study were noted for their cytotoxic activity. acgpubs.orgsemanticscholar.org This suggests that a bioassay for cytotoxicity could be a viable guide for the targeted isolation of this compound and similar diterpenes from plant extracts. The general process begins with the extraction of plant material, followed by preliminary fractionation, often using column chromatography. mdpi.comnih.gov The resulting fractions are then tested, and the active ones are subjected to further rounds of purification until the pure compound is obtained. nih.gov
Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC)
Chromatography is an indispensable tool for the purification of natural products from fractionated extracts. nih.gov Column chromatography and High-Performance Liquid Chromatography (HPLC) are particularly crucial for isolating compounds like this compound. researchgate.netyoutube.com
In the isolation of this compound from S. fluviatile, researchers employed a multi-step chromatographic process. acgpubs.org The initial crude extract was subjected to silica gel column chromatography, a technique that separates compounds based on their differential adsorption to the silica stationary phase. acgpubs.orgnih.gov A gradient elution system, starting with a non-polar solvent (petroleum ether) and gradually increasing the polarity with another solvent (ethyl acetate), was used to separate the extract into several primary fractions. acgpubs.org
The fractions containing the compounds of interest were then subjected to further purification. This involved additional chromatographic methods, including Sephadex LH-20 column chromatography, which separates molecules based on their size, and semipreparative HPLC. acgpubs.org HPLC offers higher resolution and efficiency compared to standard column chromatography, making it ideal for the final purification of individual compounds from complex mixtures. mdpi.comsigmaaldrich.com
The specific chromatographic steps used in the isolation of compounds from Syzygium fluviatile, including this compound, are detailed below.
| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent | Purpose |
|---|---|---|---|
| Column Chromatography (CC) | Silica gel | Petroleum ether/Ethyl acetate (gradient) | Initial fractionation of the crude extract. |
| Sephadex LH-20 Column | Sephadex LH-20 | CHCl₃/MeOH (3:2) | Further separation of active fractions. |
| Semipreparative HPLC | Not specified | MeOH/H₂O (90:10) | Final purification of isolated compounds. |
Advanced Structural Elucidation and Stereochemical Assignment of Cassipourol and Its Congeners
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, including complex natural products like cassipourol. Both one-dimensional and two-dimensional NMR techniques provide complementary information essential for assigning signals to specific nuclei and determining their relationships within the molecule. nih.govresearchgate.netprinceton.edulcms.czua.es
One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT)
One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the types of hydrogen and carbon atoms present in the molecule and their chemical environments. The ¹H NMR spectrum reveals the different types of protons, their chemical shifts, multiplicities (splitting patterns), and integration, which helps in determining the number of protons in each environment and their coupling interactions. nih.govmdpi.com The ¹³C NMR spectrum shows the signals for each unique carbon atom, providing information about the carbon skeleton. nih.govmdpi.com
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are particularly useful in ¹³C NMR for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbon atoms by showing signals with different phases or absence depending on the number of attached protons. mdpi.comlibretexts.org This information is vital for piecing together the carbon framework. Analysis of ¹H and ¹³C NMR data for this compound has indicated the presence of specific functional groups and carbon types, such as olefinic protons and carbons, oxymethylene groups, and various methyl and methylene groups, consistent with its diterpenoid nature. nih.gov
Two-Dimensional NMR (COSY, HMQC, HSQC, HMBC, NOESY/ROESY)
Two-dimensional NMR techniques provide crucial connectivity information that cannot be obtained from 1D experiments alone. princeton.eduua.es
COSY (COrrelation SpectroscopY): This experiment reveals correlations between protons that are coupled to each other, typically through one, two, or three bonds. princeton.edusdsu.edu COSY data helps in establishing proton-proton connectivity networks, allowing the identification of spin systems within the molecule. nih.govresearchgate.net
HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Correlation): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). princeton.edusdsu.edu HSQC (or HMQC) data is essential for assigning proton signals to their corresponding carbons. nih.govresearchgate.net
NOESY (Nuclear Overhauser Effect SpectroscopY) / ROESY (Rotating-frame Overhauser Effect SpectroscopY): These experiments provide information about the spatial proximity of nuclei, regardless of whether they are coupled. princeton.eduua.es NOESY or ROESY correlations are particularly important for determining the relative stereochemistry of chiral centers and the conformation of flexible rings. researchgate.net By observing through-space correlations, the relative orientation of different parts of the molecule can be deduced.
Detailed analysis of 2D NMR data, including COSY, HMQC, and HMBC, has been instrumental in establishing the planar structure of this compound and its congeners by revealing the connectivity between different proton and carbon signals. nih.govresearchgate.netresearchgate.net
Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis (e.g., HRESIMS, LC-MS/MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern. lcms.czwiley.comintertek.com
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS is commonly used to determine the accurate mass of the molecular ion or adducts, which allows for the calculation of the elemental formula of the compound. nih.govinformahealthcare.com The high accuracy of HRESIMS data is crucial for confirming the molecular formula deduced from NMR data. For this compound, HRESIMS data has been used to confirm its molecular formula, such as C₂₀H₃₈O. nih.gov
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS involves separating components of a mixture by liquid chromatography before they enter the mass spectrometer. nih.govbioconductor.org In the MS/MS mode, selected ions (precursor ions) are fragmented, and the resulting fragment ions are detected. lcms.czbioconductor.org The fragmentation pattern provides valuable structural information by indicating the presence of specific substructures and the ways in which the molecule breaks apart. lcms.czresearchgate.net While specific LC-MS/MS fragmentation data for this compound was not extensively detailed in the search results, MS/MS techniques are generally applied in the structural elucidation of natural products to gain further confidence in the proposed structure by analyzing characteristic fragmentation pathways. lcms.czmdpi.comnih.gov
The combination of accurate mass data from HRESIMS and fragmentation information from MS/MS experiments complements the NMR data, providing a powerful approach for confirming the molecular formula and gaining structural insights. mdpi.comnih.gov
Spectroscopic Data Interpretation and Comparison with Literature for Structural Confirmation
The final step in the structural elucidation process involves the comprehensive interpretation of all spectroscopic data obtained from NMR and MS experiments. nih.govmdpi.com This includes analyzing chemical shifts, coupling constants, integration values, and correlation patterns from NMR spectra, along with the molecular ion mass and fragmentation pattern from MS data. nih.govmdpi.com
The interpreted data for an isolated compound, such as this compound, is then rigorously compared with spectroscopic data reported in the literature for known compounds. nih.govresearchgate.netmdpi.comresearchgate.net This comparison is essential for confirming the proposed structure and, if the compound is new, for establishing its novelty. For this compound, comparisons of its ¹H and ¹³C NMR data with those of known monocyclic diterpenoids, such as viridiol (B1683570) A and viridiol B, have been reported, indicating structural similarities. nih.gov The consistency between the experimental spectroscopic data and the data expected for the proposed structure, along with comparisons to literature values for related compounds, provides strong evidence for the correct structural assignment. nih.govresearchgate.netmdpi.com Computer-assisted structure elucidation (CASE) systems can also be used to interpret spectroscopic data and propose possible structures based on databases and algorithms. mdpi.com
Table 1: Spectroscopic Data Summary for this compound (Example based on literature)
| Technique | Key Information Provided | Representative Data (Illustrative) |
| ¹H NMR | Chemical shifts, multiplicity, integration, coupling constants | δ 5.40 (1H, qt, J = 1.4, 7.0 Hz), δ 4.14 (2H, d, J = 7.0 Hz), etc. nih.gov |
| ¹³C NMR | Chemical shifts of carbon atoms | δ 139.8, 125.6, 60.1, etc. nih.gov |
| DEPT | Number of protons attached to each carbon (CH₃, CH₂, CH, C) | Signals for CH₃, CH₂, CH, and quaternary C. mdpi.comlibretexts.org |
| COSY | Proton-proton connectivities through bonds | Correlations between coupled protons. nih.govresearchgate.net |
| HSQC/HMQC | One-bond proton-carbon connectivities | Correlations between directly bonded ¹H and ¹³C. nih.govresearchgate.net |
| HMBC | Long-range proton-carbon connectivities (2-4 bonds) | Correlations connecting different parts of the molecule. nih.govresearchgate.net |
| NOESY/ROESY | Spatial proximity of protons | Through-space correlations for stereochemistry. researchgate.net |
| HRESIMS | Accurate molecular mass and elemental formula | m/z 295.2983 [M+H]⁺ (calcd for C₂₀H₃₉O, 295.3001) nih.gov |
Note: The provided NMR data are illustrative examples based on reported findings for this compound. Specific chemical shift values and coupling constants are dependent on the solvent and spectrometer frequency used.
Biosynthetic Pathways and Enzymatic Mechanisms Leading to Cassipourol Formation
Isoprenoid Pathway Precursors: Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP)
All naturally occurring isoprenoids, including diterpenes like cassipourol, are biosynthesized from two fundamental five-carbon precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) heraldopenaccess.usechelon-inc.comavantiresearch.com. These two molecules serve as the activated "isoprene units" that are condensed to form longer prenyl chains avantiresearch.comoup.com.
There are two distinct metabolic routes for the biosynthesis of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the non-mevalonate (MEP) pathway heraldopenaccess.usechelon-inc.comavantiresearch.com. Eukaryotes, fungi, and some Gram-positive bacteria primarily utilize the MVA pathway, while Gram-negative bacteria and some other Gram-positive bacteria use the MEP pathway echelon-inc.comechelon-inc.com. Plants typically utilize both pathways, with the MEP pathway localized in plastids and the MVA pathway in the cytosol oup.comdoi.org. The interconversion between IPP and DMAPP is catalyzed by the enzyme isopentenyl diphosphate isomerase wikipedia.org.
Formation of Geranyl Geranyl Diphosphate (GGPP) as a Diterpene Precursor
The biosynthesis of diterpenes, such as this compound, proceeds through the sequential condensation of IPP and DMAPP units. The initial condensation of one molecule of DMAPP and one molecule of IPP, catalyzed by geranyl diphosphate synthase (GPPS), yields the ten-carbon intermediate geranyl diphosphate (GPP) echelon-inc.comoup.comwikipedia.org. Subsequently, GPP is elongated by the addition of another IPP unit to form the fifteen-carbon farnesyl diphosphate (FPP), catalyzed by farnesyl diphosphate synthase (FPPS) oup.comnih.govguidetopharmacology.org.
For diterpene biosynthesis, FPP serves as the substrate for geranylgeranyl diphosphate synthase (GGPPS), which catalyzes the condensation of FPP with a third molecule of IPP to produce the twenty-carbon intermediate geranylgeranyl diphosphate (GGPP) heraldopenaccess.usechelon-inc.comnih.govwikipedia.org. GGPP is recognized as the universal precursor for diterpenoids in plants whiterose.ac.uk. The formation of GGPP involves head-to-tail condensations of the isoprene (B109036) units nih.gov.
Cyclization and Subsequent Modification Steps in this compound Biosynthesis
The conversion of the linear GGPP molecule into the diverse array of diterpene structures, including this compound, involves cyclization and subsequent modification steps researchgate.net. These reactions are catalyzed by diterpene synthases (diTPSs) and cytochrome P450 enzymes, among others researchgate.netresearchgate.net. Diterpene synthases are key enzymes responsible for the initial cyclization of GGPP, forming various cyclic diterpene scaffolds heraldopenaccess.us. Following cyclization, further structural diversity is achieved through oxidation, reduction, isomerization, and glycosylation reactions, often mediated by cytochrome P450 monooxygenases and other tailoring enzymes researchgate.netscience.gov.
While the general pathway from GGPP to diterpenes is established, the specific cyclization and modification steps leading precisely to the structure of this compound have not been fully elucidated in the provided search results. This compound is described as a diterpenoid f1000research.com, and some studies mention it alongside other diterpenes daneshyari.comresearchgate.net. The structural features of this compound would dictate the specific enzymatic reactions required for its formation from GGPP. Research into the biosynthesis of other diterpenes from GGPP, such as forskolin (B1673556) or ferruginol, illustrates the complexity and variety of cyclization patterns and subsequent modifications that can occur researchgate.net.
Identification and Characterization of Key Enzymes in this compound Biogenesis (If applicable from the literature)
The search results provide general information about the enzymes involved in the early stages of isoprenoid and diterpene biosynthesis, such as isopentenyl diphosphate isomerase, GPPS, FPPS, and GGPPS heraldopenaccess.usechelon-inc.comoup.comechelon-inc.comwikipedia.orgwikipedia.orgnih.govguidetopharmacology.org. GGPPS, which produces the direct diterpene precursor GGPP, has been characterized in various organisms echelon-inc.comnih.gov.
However, the provided literature does not specifically identify or characterize the unique enzymes downstream of GGPP that are directly responsible for the cyclization and subsequent modifications leading specifically to this compound. While studies mention this compound in the context of Cassipourea species and their metabolites, they primarily focus on its biological activities rather than its detailed biosynthetic enzymes f1000research.comdovepress.comdovepress.com. The identification and characterization of the specific diterpene synthases and tailoring enzymes involved in this compound formation would likely require dedicated biochemical and genetic studies in the Cassipourea plants where it is found.
Synthetic Approaches and Derivatization Strategies for Cassipourol
Total Synthesis of Cassipourol: Methodological Developments
The total synthesis of a complex natural product is a significant achievement in organic chemistry that confirms its proposed structure and provides a renewable source for biological studies. rsc.org Such endeavors often spur the development of new synthetic methodologies and strategies. nih.gov
Despite its interesting biological activities, a complete total synthesis of this compound has not yet been reported in peer-reviewed literature. The complex stereochemistry and specific arrangement of functional groups within the this compound structure present a formidable challenge for synthetic chemists. The development of a successful total synthesis would require precise control over multiple stereocenters and the strategic introduction of its characteristic hydroxyl groups. Future research in this area would be a significant contribution to the field of natural product synthesis.
Semi-Synthesis of this compound Derivatives and Analogs
Semi-synthesis, which involves the chemical modification of a natural product isolated from its source, is a common strategy to produce derivatives for further study. nih.gov By modifying the functional groups of the parent compound, chemists can create a library of analogs to investigate structure-activity relationships. The hydroxyl groups on the this compound scaffold are prime targets for such modifications, particularly through esterification to yield derivatives like acetates, hexadecanoates, and formates.
Acetylation is a frequent and straightforward modification of natural products containing hydroxyl groups. nih.govnih.gov The synthesis of cassipouryl acetate (B1210297), while not specifically detailed in the literature for this compound itself, would typically be achieved by reacting the parent compound with an acetylating agent. A common laboratory method involves the use of acetic anhydride, often in the presence of a base like pyridine (B92270) or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction. longdom.org Another approach is the Fisher esterification, which involves reacting the alcohol with acetic acid in the presence of a strong acid catalyst. thermofisher.com This modification converts a polar hydroxyl group into a less polar acetate ester, which can significantly alter the compound's solubility, cell membrane permeability, and pharmacokinetic properties. nih.gov
Table 1: General Synthesis of Cassipouryl Acetate
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Expected Product |
|---|---|---|---|
| This compound | Acetic Anhydride | Pyridine or DMAP | Cassipouryl Acetate |
To significantly increase the lipophilicity of this compound, it can be esterified with a long-chain fatty acid such as hexadecanoic acid (palmitic acid). The resulting derivative, cassipouryl hexadecanoate (B85987), would possess a long aliphatic tail, making it much less polar than the parent compound. The synthesis can be achieved through standard esterification methods, such as the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like DMAP to couple the carboxylic acid and alcohol at room temperature. Alternatively, the fatty acid can be converted to a more reactive acyl chloride (palmitoyl chloride) using a reagent like thionyl chloride, which then readily reacts with this compound. researchgate.net Such modifications are often explored to enhance interaction with lipid bilayers or hydrophobic pockets in biological targets. mdpi.com
Table 2: General Synthesis of Cassipouryl Hexadecanoate
| Reactant 1 | Reactant 2 | Reagent | Expected Product |
|---|---|---|---|
| This compound | Hexadecanoic Acid | DCC, DMAP | Cassipouryl Hexadecanoate |
Formate (B1220265) esters represent another class of derivatives that can be prepared from alcohol-containing natural products. The synthesis of cassipouryl formate would involve the reaction of this compound with formic acid or a formic acid derivative. mdpi.com A straightforward method involves heating the alcohol with an excess of formic acid, sometimes with an acid catalyst. chemicalbook.com Enzymatic approaches using lipases have also been developed for the synthesis of formate esters under milder conditions, offering an environmentally friendly alternative to chemical catalysts. mdpi.com The introduction of a formate group provides a smaller, more polar ester compared to the acetate, which can lead to different biological effects.
Table 3: General Synthesis of Cassipouryl Formate
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Expected Product |
|---|---|---|---|
| This compound | Formic Acid | Acid catalyst, Heat | Cassipouryl Formate |
Chemical Modifications for Structure-Activity Relationship Studies (SAR)
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. mdpi.com They involve synthesizing a series of analogs of a biologically active lead compound and evaluating how specific structural changes affect its activity. nih.gov This process helps to identify the key chemical features—the pharmacophore—responsible for the biological effect and allows for the rational design of more potent and selective molecules. mdpi.com
The parent compound, this compound, has been reported to exhibit cytotoxic activity against the A2780 human ovarian cancer cell line and larvicidal activity against the mosquito Culex quinquefasciatus. researchgate.net This provides a clear basis for conducting SAR studies.
The semi-synthetic derivatives outlined in the previous sections serve as ideal candidates for an initial SAR study.
Varying Lipophilicity: By creating a series of esters, from the small formate to the acetate and the long-chain hexadecanoate, the lipophilicity of the molecule is systematically altered. This is a critical parameter, as a compound's ability to cross biological membranes to reach its target is often dependent on its balance of hydrophilic and hydrophobic character. mdpi.com Comparing the cytotoxicity of this compound, cassipouryl formate, cassipouryl acetate, and cassipouryl hexadecanoate would reveal how activity is influenced by the size and lipophilicity of the ester group.
Impact of the Hydroxyl Group: The conversion of the hydroxyl group to an ester removes a potential hydrogen bond donor. csic.es If the biological activity of the derivatives is significantly reduced or eliminated compared to the parent this compound, it would suggest that the free hydroxyl group is a key part of the pharmacophore, perhaps by interacting directly with the biological target through hydrogen bonding. Conversely, if a derivative shows enhanced activity, it may indicate that increased lipophilicity is beneficial or that the hydroxyl group is not essential for the interaction. nih.gov
While specific SAR studies on this compound derivatives are not yet available in the literature, the derivatization strategies described provide a clear path forward for investigating this promising natural product and potentially developing new therapeutic agents.
Mechanistic Investigations of Cassipourol S Biological Activities: in Vitro and Cellular Studies
Modulation of Bacterial Virulence and Biofilm Formation
Cassipourol, a monocyclic diterpenoid, has been identified as a modulator of bacterial virulence, particularly in the opportunistic pathogen Pseudomonas aeruginosa. Its mechanisms of action primarily revolve around the interference with cell-to-cell communication systems and the subsequent inhibition of virulence factor production and biofilm development.
This compound has demonstrated significant inhibitory effects on the quorum sensing (QS) systems of Pseudomonas aeruginosa, which are crucial for regulating virulence gene expression in response to cell population density. At a concentration of 200 µM, this compound has been shown to suppress the expression of key regulatory genes within both the las and rhl QS systems. researchgate.net
The las system, which is at the top of the QS hierarchy in P. aeruginosa, is directly affected by this compound. researchgate.net Studies have shown a reduction in the expression of both the transcriptional regulator gene, lasR, and the autoinducer synthase gene, lasI. Similarly, the compound impacts the secondary rhl system by downregulating the expression of its core components, the transcriptional regulator rhlR and the autoinducer synthase rhlI. researchgate.net The regulatory genes, rhlR and lasR, appear to be the most affected components of these systems. researchgate.net This dual inhibition of both primary and secondary QS systems highlights this compound's potential to disrupt the coordinated expression of a wide array of virulence factors. researchgate.net
| Gene Target | QS System | Observed Effect |
|---|---|---|
| lasR | las | Significant reduction in expression |
| lasI | las | Significant reduction in expression |
| rhlR | rhl | Significant reduction in expression |
| rhlI | rhl | Significant reduction in expression |
The formation of biofilms is a critical virulence mechanism for P. aeruginosa, providing protection against host defenses and antibiotics. This compound has been shown to effectively disrupt the formation of these structured microbial communities. At a concentration of 200 µM, this compound inhibits P. aeruginosa biofilm formation by approximately 40%. researchgate.net This anti-biofilm activity is a direct consequence of its interference with the QS systems that regulate the production of biofilm matrix components and cellular adhesion. The disruption of biofilm integrity can render the bacteria more susceptible to conventional antimicrobial treatments.
Extracellular Polymeric Substances (EPS) are the primary components of the biofilm matrix, providing structural integrity and protection. While direct quantitative studies on the effect of this compound on EPS production are limited, its ability to disrupt biofilm formation strongly suggests an interference with EPS synthesis or secretion. A related terpenoid, β-sitosterol, investigated in the same context as this compound, was found to reduce extracellular polysaccharide production in P. aeruginosa PAO1 by 42 ± 3% and diminish the expression of the pelA gene, which is involved in the production of the Pel polysaccharide, by 32 ± 7%. researchgate.net Given that this compound also targets the QS pathways that regulate EPS production, it is plausible that it exerts a similar reductive effect on these critical matrix components.
The expression of numerous P. aeruginosa virulence factors is under the control of the las and rhl quorum-sensing systems. By inhibiting these regulatory networks, this compound consequently downregulates the expression of key virulence genes. Specifically, the expression of lasB, which encodes for the elastase enzyme, and rhlA, a gene essential for rhamnolipid biosynthesis, are diminished. researchgate.net While specific percentage inhibition values for this compound's effect on these particular genes are not detailed in the primary literature, the significant reduction in their upstream regulators (lasR and rhlR) confirms this downstream effect. researchgate.net For context, the related compound β-sitosterol was reported to reduce the expression of lasB and rhlA by 25% and 32%, respectively. researchgate.net
In Vitro Cellular Antiproliferative and Cytotoxic Mechanisms
In addition to its antibacterial virulence-attenuating properties, this compound has demonstrated cytotoxic activity against human cancer cell lines. Research has shown that this compound exhibits notable antiproliferative effects, indicating its potential as a cytotoxic agent.
Specifically, this compound has been evaluated for its activity against the A2780 human ovarian cancer cell line. researchgate.net In these in vitro studies, this compound displayed significant cytotoxicity with IC50 values recorded at 2.4 and 2.8 µg/mL, which correspond to molar concentrations of 8.2 and 9.5 µM, respectively. researchgate.net These findings suggest that this compound can inhibit the proliferation of these cancer cells at micromolar concentrations. The precise molecular mechanisms underlying this cytotoxic activity, such as the induction of apoptosis or cell cycle arrest, have not yet been fully elucidated and require further investigation.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) |
|---|---|---|---|
| A2780 | Human Ovarian Cancer | 2.4 - 2.8 | 8.2 - 9.5 |
Activity Against Specific Cancer Cell Lines (e.g., A2780 human ovarian cancer cells, HepG2, MCF-7, OCI-AML)
Currently, there is a notable lack of publicly available scientific literature detailing the cytotoxic effects of isolated this compound on the A2780 human ovarian cancer, HepG2 human liver cancer, MCF-7 human breast cancer, and OCI-AML acute myeloid leukemia cell lines. While studies on crude extracts of plants known to contain this compound, such as Cassipourea flanaganii, have been conducted, these investigations have primarily focused on other biological activities like tyrosinase inhibition. One study on the related species Cassipourea malosana indicated that most of its isolated compounds exhibited no or weak cytotoxic activity against a human ovarian cell line, though specific details on the compounds and the cell line were not provided. bohrium.com Therefore, a comprehensive understanding of this compound's direct antiproliferative activity against these specific cancer cell lines awaits further focused research.
Investigation of Cellular Pathways Involved in Antiproliferative Effects (e.g., apoptosis, cell cycle arrest, as revealed by network pharmacology)
Larvicidal Mechanisms Against Insect Vectors (e.g., Culex quinquefasciatus)
Preliminary research suggests that this compound possesses larvicidal properties against the mosquito vector Culex quinquefasciatus, which is a carrier for various diseases. A study involving the ethanolic extract of Croton funckianus identified this compound as a monocyclic diterpenoid with larvicidal activity against the third instar larvae of this mosquito species. nih.gov However, specific data regarding the median lethal concentration (LC50) of isolated this compound and the detailed molecular mechanisms of its larvicidal action are not yet available in the reviewed literature. Further studies are necessary to quantify its potency and understand how it exerts its toxic effects on mosquito larvae.
Enzymatic Inhibition Studies: Anti-Tyrosinase Activity
The most well-documented biological activity of this compound-containing extracts is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.
In Vitro Tyrosinase Inhibitory Potential of this compound-Containing Extracts
Extracts from the bark of Cassipourea flanaganii, a plant known to be a source of this compound, have demonstrated significant anti-tyrosinase activity in vitro. nih.govmdpi.comresearchgate.netnih.govnih.govmdpi.com One study reported that an ethanol (B145695) extract of C. flanaganii exhibited a noteworthy inhibitory effect on cellular tyrosinase with a half-maximal inhibitory concentration (IC50) value ranging between 1.42 and 1.55 μg/mL, which was comparable to the positive control. mdpi.com Another investigation found that a methanolic bark extract of C. flanaganii had the most potent anti-tyrosinase activity with an IC50 value of 37.10 µg/mL. mdpi.com A separate study also highlighted the compelling skin-lightening properties of C. flanaganii extracts, reporting an IC50 value of 22.24 μg/mL, which was comparable to the kojic acid control (19.38 μg/mL). researchgate.net While these findings are promising, it is important to note that these values represent the activity of the entire plant extract. Although this compound is a known constituent, the specific contribution of this compound to the observed tyrosinase inhibition and its individual IC50 value have not been definitively established in these studies. mdpi.comresearchgate.net
Below is an interactive table summarizing the reported tyrosinase inhibitory activities of Cassipourea flanaganii extracts.
| Plant Species | Extract Type | IC50 Value (µg/mL) | Reference |
| Cassipourea flanaganii | Ethanol Extract | 1.42 - 1.55 | mdpi.com |
| Cassipourea flanaganii | Methanolic Bark Extract | 37.10 | mdpi.com |
| Cassipourea flanaganii | Rhizophoraceae Extracts | 22.24 | researchgate.net |
Molecular Docking and Molecular Dynamics Simulations to Elucidate Tyrosinase Binding Interactions
To date, specific molecular docking and molecular dynamics simulation studies focusing on the interaction between this compound and the tyrosinase enzyme have not been published. Computational modeling techniques are invaluable for predicting the binding affinity and interaction patterns of a ligand (in this case, this compound) with its protein target. Such studies could provide crucial insights into the specific amino acid residues involved in the binding, the stability of the this compound-tyrosinase complex, and the conformational changes that lead to enzyme inhibition. While one study on Cassipourea flanaganii extracts did employ molecular docking to identify potential lead compounds, it highlighted a different compound, emodin (B1671224) 6,8-dimethyl ether, as a promising candidate for skin-lightening applications. mdpi.com The application of these in silico methods to this compound would significantly advance the understanding of its anti-tyrosinase mechanism at a molecular level.
Structure Activity Relationship Sar Studies of Cassipourol and Its Derivatives
Correlation of Structural Motifs with Antibiofilm Activity
Biofilm formation is a significant factor in persistent bacterial infections and contributes to antimicrobial resistance. researchgate.netfrontiersin.org Research into antibiofilm agents, particularly those derived from natural sources like phytochemicals, is a growing area. researchgate.net
Studies have investigated the antibiofilm properties of cassipourol. One study identified this compound, along with β-sitosterol and α-amyrin, as major anti-virulence compounds from Platostoma rotundifolium. researchgate.net These compounds were shown to disrupt the formation of biofilms by Pseudomonas aeruginosa at varying concentrations. This compound was effective at concentrations as low as 12.5 µM, while β-sitosterol and α-amyrin required higher concentrations of 50 µM. researchgate.net This suggests that the specific diterpene structure of this compound may confer a more potent antibiofilm effect compared to the triterpenoid (B12794562) (α-amyrin) and phytosterol (β-sitosterol) structures.
Furthermore, this compound and β-sitosterol were found to inhibit the expression of quorum sensing-regulated genes in the las and rhl systems of P. aeruginosa, without affecting global regulators like gacA and vfr. researchgate.net This indicates a mechanism of action that interferes with bacterial communication essential for biofilm development. While the precise structural motifs of this compound responsible for this activity require further detailed investigation through synthetic modification and testing of derivatives, its diterpene skeleton appears to be a key feature associated with antibiofilm effects.
General SAR studies on antibiofilm agents highlight the importance of features such as positively charged head groups, lipophilicity, and macrocyclic structures in other compound classes like cationic pillararenes. nih.gov For polysaccharides, properties like loose macromolecular structure, high charge density, and high intrinsic viscosity correlate with antibiofilm activity. biorxiv.org While these findings are not directly transferable to this compound, they provide context for the types of structural features that can influence antibiofilm properties.
Influence of Substituents on Cytotoxic Efficacy
This compound and its derivatives have been explored for their cytotoxic activities, particularly against cancer cell lines. Studies on Cassipourea madagascariensis have led to the isolation of this compound and cassipouryl acetate (B1210297), which showed moderate cytotoxic activity against the A2780 human ovarian cancer cell line. nih.govresearchgate.net this compound exhibited an IC₅₀ value of 2.4 µg/mL, while cassipouryl acetate had an IC₅₀ of 2.8 µg/mL against this cell line. nih.gov This suggests that the acetylation at a specific position in this compound (leading to cassipouryl acetate) does not significantly alter the cytotoxic potency against this particular cell line.
Other compounds isolated from Cassipourea species, such as triterpenes and flavanoids, have shown weaker or low cytotoxicity against the A2780 cell line compared to this compound and cassipouryl acetate. nih.govresearchgate.net This further supports the notion that the diterpene scaffold of this compound contributes to its cytotoxic effects.
While detailed SAR studies on a wide range of synthetically modified this compound derivatives specifically for cytotoxicity are not extensively reported in the provided search results, the comparison between this compound and cassipouryl acetate provides an initial insight. The presence or absence of the acetyl group appears to have a minor impact on the cytotoxic activity against the A2780 cell line. Further research involving targeted modifications of the this compound structure is needed to fully elucidate the key substituents and structural features that enhance or diminish its cytotoxic efficacy against various cancer cell lines.
Studies on other natural product derivatives, such as taxchinin A and brevifoliol, have shown that the presence of an exocyclic unsaturated ketone at ring C was a key structural element for their cytotoxic activity against A549 human non-small lung cancer cells. nih.gov This highlights the importance of specific functional groups and their positions within a molecule for cytotoxic effects.
Table 1: Cytotoxic Activity of this compound and Cassipouryl Acetate
| Compound | Source | Cell Line | IC₅₀ (µg/mL) |
| This compound | Cassipourea madagascariensis | A2780 (Ovarian) | 2.4 |
| Cassipouryl Acetate | Cassipourea madagascariensis | A2780 (Ovarian) | 2.8 |
Structural Determinants for Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin (B1238610) synthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and potentially for their role in melanoma. mdpi.commdpi.comsemanticscholar.org Research has explored various natural compounds and their derivatives for tyrosinase inhibitory activity.
While this compound itself is not prominently featured in the provided search results regarding detailed tyrosinase inhibition SAR, related studies on other compound classes from Cassipourea species offer some context. Compounds isolated from Cassipourea flanaganii showed a time and concentration-dependent effect on melanin content, but this did not appear to be directly dependent on their inhibition of tyrosinase. researchgate.net This suggests that some compounds from this genus may influence pigmentation through mechanisms other than direct tyrosinase inhibition.
General SAR studies on tyrosinase inhibitors from other sources indicate that various structural features can be important. For instance, studies on carbothioamidopyrazole derivatives showed that a methyl group at the C-3 position of the pyrazole (B372694) ring contributed to stronger inhibitory properties. mdpi.com Indole-thiourea derivatives have also been investigated as potent tyrosinase inhibitors, with specific substitutions influencing activity. mdpi.com Molecular docking studies on tyrosinase inhibitors have highlighted the importance of pi-pi interactions with conserved histidine residues and polar interactions with other specific amino acids in the enzyme's active site. nih.govmdpi.com Electronegative substitution has also been suggested as essential for better tyrosinase inhibition in some compound series. researchgate.net
To determine the structural determinants for tyrosinase inhibition by this compound and its derivatives, targeted synthesis of analogs with modifications to the diterpene skeleton and its substituents would be necessary. Evaluating the tyrosinase inhibitory activity of these derivatives and correlating it with their structural differences would provide valuable SAR information.
Table 2: Examples of Structural Features Influencing Tyrosinase Inhibition (from other compound classes)
| Compound Class | Structural Feature | Observed Effect on Tyrosinase Inhibition | Reference |
| Carbothioamidopyrazoles | Methyl group at C-3 of pyrazole ring | Increased inhibitory properties | mdpi.com |
| Indole-thioureas | Specific substitutions on the scaffold | Influence on inhibitory activity | mdpi.com |
| Various Inhibitors | Pi-pi interaction with His367 (human) | Essential for interaction | nih.govmdpi.com |
| Various Inhibitors | Polar interactions with Asn364, Glu345, Glu203 (human) | Essential for interaction | nih.govmdpi.com |
| 2,5-disubstituted-1,3,4-oxadiazoles | Electronegative substitution | Essential for better inhibition | researchgate.net |
Advanced Analytical and Computational Methodologies in Cassipourol Research
Metabolomic Profiling of Cassipourol-Producing Plants
Metabolomic profiling plays a crucial role in identifying and characterizing the diverse chemical compounds present in plants that produce this compound. Studies employing techniques such as Liquid Chromatography–Mass Spectrometry (LC-MS/MS) have been used to analyze the phytochemical composition of various plant species, including those from the Cassipourea genus. This untargeted metabolomic approach allows for the detection and tentative identification of numerous compounds, including fatty acids, steroids, di- and triterpenoids, flavonoids, and phenolic acids. researchgate.netnih.govmdpi.com
For instance, LC-MS/MS analysis of Cassipourea flanaganii, Cassipourea gummiflua, and Cassipourea malosana has revealed a total of twenty-four compounds, with eighteen tentatively identified. researchgate.netnih.govmdpi.com this compound, along with other compounds like lynoside, methyl linoleate, decahydroretinol, and emodin (B1671224) 6,8-dimethyl ether, has been identified in these analyses. nih.govmdpi.comresearchgate.net Metabolomic profiling helps in understanding the complex chemical profiles of these plants and can highlight the presence of this compound alongside other potentially bioactive metabolites. researchgate.netnih.gov
Network Pharmacology Approaches for Target Identification and Pathway Analysis
Network pharmacology is an emerging science that examines the "compound-protein/gene-disease" system, providing a network-based context to understand the intricate relationships between biological systems, drugs, and diseases. researchgate.netf1000research.com This approach has been applied in research involving metabolites from Cassipourea species, including this compound, to investigate their potential molecular mechanisms. f1000research.com
By integrating data from metabolomic profiling and potential target databases, network pharmacology can reveal possible protein and gene targets modulated by this compound and other co-occurring compounds. researchgate.netf1000research.com For example, a study utilizing network pharmacology alongside molecular docking and dynamics simulations investigated the mechanisms of Cassipourea metabolites in the context of melasma treatment. f1000research.comresearchgate.net This research identified genes such as PTGS2, TYR, ESR2, and ESR1 as common targets among the profiled metabolites and genes implicated in melasma. f1000research.comresearchgate.net Pathway analysis, often performed in conjunction with network pharmacology, can further elucidate the biological pathways influenced by these compounds, such as the prolactin signaling pathway, endocrine resistance, and estrogen signaling pathway in the context of melasma. f1000research.com
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict and analyze the interactions between small molecules like this compound (ligands) and biological macromolecules (targets), such as proteins. f1000research.comresearchgate.netdovepress.com These methods help in understanding the binding affinities, stability, and conformational changes that occur upon ligand-target binding. researchgate.netdovepress.com
Molecular docking is used to predict the preferred binding orientation of a ligand within a protein's binding site and estimate the binding affinity. researchgate.net MD simulations extend this analysis by simulating the dynamic behavior of the ligand-target complex over time, providing insights into the stability of the interaction and the influence of the surrounding environment. researchgate.netdovepress.comnih.govrsc.orgyoutube.comrsc.org
In the context of Cassipourea metabolites, including this compound, these techniques have been employed to identify potential lead compounds and investigate their interactions with specific protein targets like tyrosinase, ESR1, and ESR2. f1000research.comresearchgate.netdovepress.com For instance, molecular docking studies have evaluated the binding scores of various Cassipourea metabolites to tyrosinase, comparing them to standards. dovepress.com MD simulations have been used to assess the binding stability and thermodynamic compactness of metabolite-bound protein systems over simulation periods, such as 150 ns. researchgate.net These computational approaches provide valuable data on the potential interactions of this compound and other metabolites with biological targets, aiding in the understanding of their mechanisms of action. f1000research.comresearchgate.netdovepress.com
Quantitative Bioassay Techniques (e.g., Crystal Violet Assay, CFU Quantification, Gene Expression Analysis)
Quantitative bioassay techniques are essential for experimentally evaluating the biological effects of this compound and validating the findings from analytical and computational studies. These techniques provide measurable data on various biological processes.
The Crystal Violet Assay is a common method used to quantify biofilm formation. mdpi.comnih.govnih.govmdpi.com It involves staining the biomass of biofilms with crystal violet dye, which is then solubilized and measured spectrophotometrically. nih.govnih.govmdpi.com This assay has been used to demonstrate that this compound can disrupt the formation of biofilms in bacteria such as Pseudomonas aeruginosa, showing a quantitative reduction in biofilm biomass. mdpi.comnih.gov
Gene Expression Analysis techniques, such as quantitative real-time PCR (RT-qPCR) or microarray analysis, are used to measure the activity of specific genes by quantifying the levels of their messenger RNA (mRNA). researchgate.netresearchgate.netgithub.ionanostring.com These methods can provide insights into the molecular pathways affected by this compound treatment. Research has shown that this compound can alter the expression of quorum sensing (QS)-regulated and -regulatory genes in bacterial systems like the las and rhl systems in Pseudomonas aeruginosa. mdpi.comscience.govdntb.gov.uaulb.be By affecting gene expression related to QS, this compound can influence the production of virulence factors and modulate bacterial behaviors, including biofilm formation. mdpi.comdntb.gov.uaulb.be
The combination of these quantitative bioassays provides a comprehensive experimental framework to evaluate the biological activities of this compound, complementing the insights gained from metabolomic profiling, network pharmacology, and molecular modeling.
Data Tables
While detailed quantitative data for this compound across all these methodologies in a single, comparable format is dispersed across various studies, the following table illustrates representative findings related to its effect on Pseudomonas aeruginosa biofilm formation as quantified by the crystal violet assay.
| Compound | Concentration (µM) | Biofilm Reduction (%) (Crystal Violet Assay) | Reference |
| This compound | 100 | 47 ± 3 | mdpi.comnih.gov |
| This compound | 12.5 | Disruption of biofilm formation | science.govdntb.gov.ua |
| β-sitosterol | 100 | 34 ± 3 | mdpi.comnih.gov |
| β-sitosterol | 50 | Disruption of biofilm formation | science.govdntb.gov.ua |
| α-amyrin | 100 | 38 ± 2 | mdpi.comnih.gov |
| α-amyrin | 50 | Disruption of biofilm formation | science.govdntb.gov.ua |
Note: Biofilm reduction percentages are approximate values derived from reported data and may vary depending on experimental conditions.
Future Research Directions and Potential Applications in Academic and Biotechnological Contexts
Exploration of Novel Biosynthetic Pathways and Genetic Engineering for Enhanced Production
Understanding and manipulating the biosynthetic pathways of cassipourol are critical for achieving enhanced and sustainable production. This compound is a terpenoid, and the biosynthesis of terpenoids generally proceeds via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways doi.org. While the general framework for diterpenoid biosynthesis is known, the specific enzymatic steps and regulatory mechanisms leading to this compound in its native plant sources, such as Cassipourea species or Syzygium fluviatile, require further detailed elucidation acgpubs.orgresearchgate.netmdpi.com. Research into the genes encoding the relevant enzymes, such as terpene synthases, is crucial science.gov.
Genetic engineering offers a powerful approach to enhance this compound production. By identifying and characterizing the key genes in its biosynthetic pathway, techniques like overexpression of rate-limiting enzymes or pathway engineering in heterologous hosts, such as yeast or other microorganisms, could lead to higher yields science.govnih.govnih.govpressbooks.pubebsco.comcellculturecompany.com. Synthetic biology approaches could be employed to construct optimized metabolic pathways for efficient this compound synthesis in microbial cell factories nih.gov. Exploring novel plant varieties or endophytes that naturally produce this compound could also reveal alternative or more efficient biosynthetic routes.
Development of this compound-Based Molecular Probes for Biological Pathway Elucidation
The biological activities of this compound suggest its interaction with specific molecular targets and pathways within biological systems. To fully understand its mechanisms of action, particularly its anti-virulence and antiproliferative effects, the development of this compound-based molecular probes is a valuable future direction. These probes, which could involve fluorescent, radioactive, or affinity tags conjugated to this compound, would enable researchers to track its distribution in cells and tissues, identify its binding partners, and map the downstream signaling events it influences.
Integrating such probe studies with advanced techniques like 'omics' technologies (e.g., transcriptomics, proteomics, metabolomics) and systems biology can provide a comprehensive understanding of how this compound modulates complex biological processes mdpi.com. This approach can help elucidate the intricate molecular mechanisms underlying its effects on bacterial quorum sensing, biofilm formation, or cancer cell proliferation mdpi.commdpi.comresearchgate.netnih.govnih.govmdpi.com. Network pharmacology and molecular dynamics simulations have already shown utility in investigating the mechanisms of Cassipourea metabolites and could be further applied to this compound specifically to predict targets and validate probe findings f1000research.comdovepress.com.
Investigation of Synergistic Interactions with Other Bioactive Compounds in Complex Biological Systems
Natural compounds often exhibit enhanced biological activity when present in complex mixtures, a phenomenon known as synergism doi.org. Research has indicated that this compound can demonstrate synergistic activity with conventional antibiotics, such as tobramycin, in combating bacterial biofilms mdpi.comresearchgate.net. This finding highlights the potential for developing combination therapies where this compound acts as an adjuvant to enhance the efficacy of existing treatments, particularly against antibiotic-resistant pathogens.
Future research should systematically investigate the synergistic potential of this compound with a wider range of antibiotics and other bioactive compounds from natural or synthetic sources. Studies could explore combinations targeting different stages of bacterial infection or different pathways in disease progression. Furthermore, investigating potential synergistic interactions of this compound with other plant metabolites found in its native sources could reveal naturally occurring combinations with enhanced therapeutic effects researchgate.net. Understanding the molecular basis of these synergistic interactions is crucial for rational design of effective combination strategies.
Potential for Rational Design of Novel Anti-virulence and Antiproliferative Agents
The demonstrated anti-virulence properties of this compound, particularly its ability to interfere with bacterial quorum sensing and biofilm formation, position it as a promising lead compound for the rational design of novel anti-virulence agents doi.orgmdpi.commdpi.comnih.govmdpi.comulb.ac.beumons.ac.beresearchgate.netresearchgate.net. Targeting bacterial virulence mechanisms, rather than just growth, is considered a strategy that may exert less selective pressure and potentially slow the development of resistance umons.ac.be.
Similarly, the observed antiproliferative activity of this compound against certain cancer cell lines suggests its potential as a scaffold for developing new antiproliferative or cytotoxic agents researchgate.netnih.govinformahealthcare.com. Future research can focus on structure-activity relationship (SAR) studies to identify the key functional groups and structural features of this compound responsible for its biological activities. Based on these insights, medicinal chemistry approaches can be employed to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties. Computational approaches, such as molecular docking and in silico screening, can aid in the design and identification of promising new chemical entities based on the this compound structure f1000research.comdovepress.com.
Methodological Advancements in this compound Analysis and Characterization
Accurate and sensitive analytical methods are fundamental for the research and development of this compound. While techniques like LC-MS/MS, NMR, and GC-MS have been employed for its identification and analysis, continuous advancements in analytical methodologies are needed acgpubs.orgresearchgate.netmdpi.comdovepress.comresearchgate.netresearchgate.net.
Q & A
Q. How is Cassipourol isolated and characterized from natural sources?
this compound is isolated via bioassay-directed fractionation of ethanol extracts from Cassipourea madagascariensis roots or leaves. The process involves solvent partitioning, column chromatography, and HPLC purification. Structural characterization employs 1D/2D NMR spectroscopy and mass spectrometry to confirm the diterpenoid backbone and functional groups (e.g., hydroxyl and acetate moieties) .
Q. What in vitro models are appropriate for initial cytotoxicity screening of this compound?
The A2780 human ovarian cancer cell line is a validated model for cytotoxicity assays. Researchers use MTT or resazurin-based assays to measure IC50 values, with dose-response curves (0.1–100 μM) over 48–72 hours. Positive controls (e.g., cisplatin) and solvent controls (e.g., DMSO) are critical to validate results .
Q. How should researchers design experiments to evaluate this compound’s bioactivity?
Apply the PICOT framework:
- Population : Specific cancer cell lines (e.g., A2780) or enzyme targets.
- Intervention : this compound at varying concentrations.
- Comparison : Positive controls (standard chemotherapeutics) and vehicle controls.
- Outcome : Quantifiable metrics like IC50, apoptosis markers (e.g., caspase-3 activation), or cell cycle arrest.
- Time : Exposure duration aligned with mechanistic endpoints (e.g., 24–72 hours) .
Advanced Research Questions
Q. How can contradictory cytotoxicity data for this compound be resolved?
Contradictions may arise from batch-to-batch variability in plant material, differences in cell culture conditions (e.g., serum concentration), or assay interference (e.g., compound autofluorescence). Mitigation strategies include:
Q. What structural analogs of this compound could enhance its cytotoxic efficacy?
Structure-activity relationship (SAR) studies suggest modifying the diterpene core:
- Acetylation : Cassipouryl acetate (2) shows comparable activity to this compound (1), indicating esterification does not diminish efficacy.
- Oxidation : Introducing ketone groups at C-3 (as in compound 4) may improve solubility and target binding.
- Hybridization : Conjugation with nanoparticles or liposomes to enhance bioavailability .
Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?
- Xenograft models : Immunodeficient mice implanted with A2780 cells, dosed intraperitoneally (5–20 mg/kg) for 21 days. Monitor tumor volume and toxicity (e.g., liver enzymes, weight loss).
- Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma analysis.
- Combination studies : Test synergy with taxanes or PARP inhibitors to address resistance mechanisms .
Methodological Considerations
Q. How to optimize NMR data interpretation for this compound derivatives?
- Use DEPT-Q and HSQC to distinguish CH2/CH3 groups in crowded spectra.
- Compare NOESY correlations with molecular modeling (e.g., DFT calculations) to confirm stereochemistry.
- Cross-validate with synthetic analogs when natural sample quantities are limited .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?
- Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism).
- Report 95% confidence intervals for IC50 values.
- Use ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring α < 0.05 after correcting for multiple hypotheses .
Ethical and Reproducibility Guidelines
Q. How to ensure reproducibility in this compound research?
Q. What ethical considerations apply to this compound studies involving human-derived cell lines?
- Obtain approval for commercial cell lines (e.g., A2780) under institutional biosafety committees.
- Adhere to the Declaration of Helsinki for primary human tissue use, including informed consent and anonymization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
